4-Amino-3-iodobenzonitrile
Overview
Description
Mechanism of Action
Target of Action
It is known to be a reactant involved in various chemical reactions .
Mode of Action
4-Amino-3-iodobenzonitrile is involved in several chemical reactions, including hydroamination-double hydroarylation for the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates, asymmetric organocatalytic condensation and cycloaddition, and regioselective aryl C-H bond functionalization . It also participates in the synthesis of [(triisopropylsilyl)ethynyl]indole derivatives and domino condensation/S-arylation/heterocyclization reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Action Environment
It is known that it should be stored in a well-ventilated place and its container should be kept tightly closed .
Biochemical Analysis
Biochemical Properties
4-Amino-3-iodobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amides, and asymmetric organocatalytic condensation and cycloaddition . It interacts with various enzymes and proteins, including those involved in hydroamination-double hydroarylation and regioselective aryl C-H bond functionalization . These interactions are crucial for the compound’s reactivity and its ability to facilitate complex biochemical transformations.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to participate in palladium-catalyzed carbonylation reactions highlights its role in enzyme-mediated transformations
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations . The compound’s role in hydroamination-double hydroarylation and regioselective aryl C-H bond functionalization underscores its importance in metabolic processes . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation are critical factors that determine its biological activity and potential therapeutic applications . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 4-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form fused carbazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like triethylamine, are commonly used in these reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.
Coupling Products: Complex organic molecules with extended conjugation or fused ring systems can be synthesized.
Scientific Research Applications
4-Amino-3-iodobenzonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Iodoaniline: Has the iodine atom at a different position, leading to different reactivity and applications.
4-Bromo-2-iodoaniline: Contains both bromine and iodine substituents, offering unique reactivity patterns.
Uniqueness
4-Amino-3-iodobenzonitrile is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for versatile reactivity in various chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVTQFTEAYDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403041 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-34-4 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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